

The Discovery and Synthesis of AAK1 Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: AK-IN-1

Cat. No.: B4835354

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Disclaimer: The designation "**AK-IN-1**" does not correspond to a standardized, publicly recognized chemical entity. This guide focuses on the well-characterized Adaptor-Associated Kinase 1 (AAK1) inhibitor, LP-935509, as a representative example of this class of molecules, which are sometimes referred to colloquially in a format similar to "**AK-IN-1**".

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AAK1 inhibitors, with a focus on LP-935509. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of AAK1 as a Therapeutic Target

Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target, primarily for the treatment of neuropathic pain.^{[1][2]} The initial validation of AAK1 as a target came from a large-scale phenotypic screening of 3,097 mouse knockout lines.^{[1][3]} In this screen, mice with a null allele for the AAK1 gene exhibited a normal response to acute pain but a significantly diminished response in a persistent pain model (phase II formalin test).^{[1][3]} Furthermore, these knockout mice did not develop tactile allodynia following spinal nerve ligation, a common model for neuropathic pain.^{[1][3]} These initial findings spurred the development of small-molecule inhibitors of AAK1 to replicate this phenotype pharmacologically.^[1]

Quantitative Data for Representative AAK1 Inhibitors

The following tables summarize the quantitative data for LP-935509 and other notable AAK1 inhibitors.

Table 1: In Vitro Potency of LP-935509[4][5]

Parameter	Value (nM)	Description
IC50 (Enzymatic)	3.3 ± 0.7	Concentration for 50% inhibition of AAK1 kinase activity in a biochemical assay.
IC50 (Cellular)	2.8 ± 0.4	Concentration for 50% inhibition of μ 2 phosphorylation in a cellular assay.
Ki	0.9	ATP-competitive inhibition constant.

Table 2: Kinase Selectivity of LP-935509[5]

Kinase	IC50 (nM)
AAK1	3.3
BIKE	14
GAK	320

Table 3: Potency of Other AAK1 Inhibitors[4]

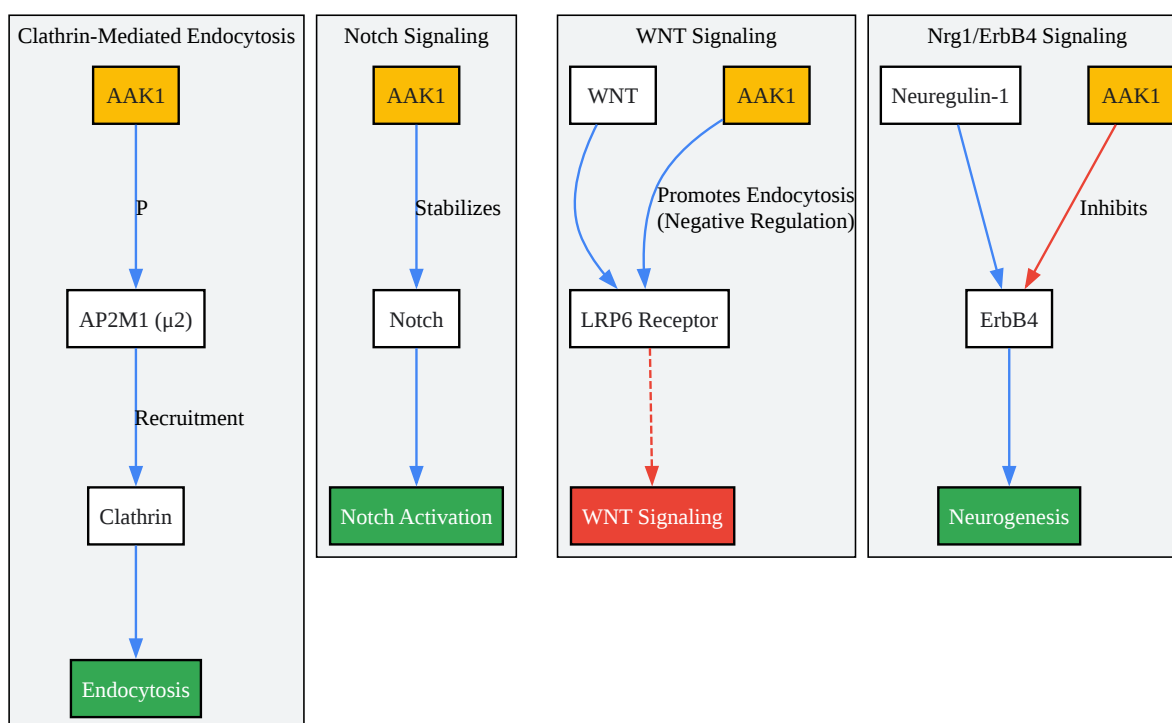
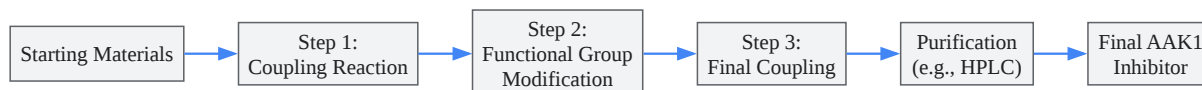
Compound	Cellular IC50 (nM)
LP-922761	7.6 ± 0.7
BMT-090605	0.63 ± 0.39

Experimental Protocols

Synthesis of an AAK1 Inhibitor (LP-935509)

The synthesis of LP-935509 and other AAK1 inhibitors has been described.[3] The detailed experimental procedures are often found in the supplemental materials of the primary research articles. The general synthetic scheme involves a multi-step process.

General Workflow for AAK1 Inhibitor Synthesis:



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References

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